1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide 1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16343992
InChI: InChI=1S/C15H18N4O2/c1-9(2)16-15(21)10-7-13(20)19(8-10)14-11-5-3-4-6-12(11)17-18-14/h3-6,9-10H,7-8H2,1-2H3,(H,16,21)(H,17,18)
SMILES:
Molecular Formula: C15H18N4O2
Molecular Weight: 286.33 g/mol

1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide

CAS No.:

Cat. No.: VC16343992

Molecular Formula: C15H18N4O2

Molecular Weight: 286.33 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide -

Specification

Molecular Formula C15H18N4O2
Molecular Weight 286.33 g/mol
IUPAC Name 1-(1H-indazol-3-yl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide
Standard InChI InChI=1S/C15H18N4O2/c1-9(2)16-15(21)10-7-13(20)19(8-10)14-11-5-3-4-6-12(11)17-18-14/h3-6,9-10H,7-8H2,1-2H3,(H,16,21)(H,17,18)
Standard InChI Key GSDLLZKKGHRFHX-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32

Introduction

1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound classified under the category of fused heterocyclic compounds. It features an indazole ring, a pyrrolidine moiety, and a carboxamide functional group, which are crucial for its potential therapeutic applications, particularly in treating metabolic disorders like diabetes due to its peptidase-inhibitory activity.

Synthesis Methods

The synthesis of 1-(1H-indazol-3-yl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide typically involves the condensation of isopropyl amine with an appropriate indazole derivative, followed by the introduction of a pyrrolidine ring through cyclization reactions. Key steps in the synthesis emphasize the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity.

Synthesis Steps

  • Condensation Reaction: Isopropyl amine reacts with an indazole derivative.

  • Cyclization: Introduction of the pyrrolidine ring.

  • Purification: Techniques such as chromatography may be used.

Potential Therapeutic Applications

This compound has attracted attention for its potential in treating metabolic disorders, primarily due to its ability to inhibit peptidases involved in peptide metabolism. This action may help regulate glucose levels and improve insulin sensitivity, making it a promising candidate for diabetes treatment.

Potential Targets and Pathways

  • Peptidase Inhibition: Key mechanism for metabolic regulation.

  • G Protein-Coupled Receptors (GPCRs): Potential interaction with GPCRs or other signaling pathways linked to metabolic processes.

Research and Development

Research into this compound is ongoing, with a focus on understanding its pharmacological properties and potential interactions with biological targets. The compound's structure suggests it could interact with various signaling pathways, although the exact pathways and targets remain under investigation.

Future Directions

  • Pharmacological Studies: Further studies are needed to fully elucidate its pharmacological profile.

  • Derivative Synthesis: Synthesizing analogs to enhance pharmacological properties.

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